molecular formula C7H12O2 B092017 1-Propyne, 3-(1-ethoxyethoxy)- CAS No. 18669-04-0

1-Propyne, 3-(1-ethoxyethoxy)-

Cat. No. B092017
CAS RN: 18669-04-0
M. Wt: 128.17 g/mol
InChI Key: QKBBTQJLUGADEG-UHFFFAOYSA-N
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Patent
US04927958

Procedure details

A solution of 20 g (0.36 mol) of 2-propyn-1-ol in 637 ml (6.66 mol) of ethyl vinyl ether was treated at 0° under argon with 1.27 ml (16.7 mmol) of trifluoroacetic acid and the mixture was subsequently stirred at room temperature for 65 hours. 1.3 g of sodium carbonate were added, the reaction mixture was stirred at room temperature for a further 30 minutes and concentrated on a rotary evaporator. Distillation of the residue under reduced pressure yielded 1-(1-ethoxyethoxy)-2-propyne of boiling point 55°/30 mmHg.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
637 mL
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[CH:5]([O:7][CH2:8][CH3:9])=[CH2:6].FC(F)(F)C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[CH2:5]([O:7][CH:8]([O:4][CH2:1][C:2]#[CH:3])[CH3:9])[CH3:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
637 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
1.27 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at room temperature for 65 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for a further 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
C(C)OC(C)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.